molecular formula C19H23N5O3S B2918259 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034507-04-3

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2918259
CAS No.: 2034507-04-3
M. Wt: 401.49
InChI Key: WOYKUZKGBDAKTF-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034507-04-3) is a high-purity chemical compound offered for research and development purposes. This complex molecule, with the molecular formula C 19 H 23 N 5 O 3 S and a molecular weight of 401.48 g/mol, features a unique structure incorporating pyrazole, thiophene, and dioxopiperazine motifs . Its structural characteristics include a topological polar surface area of approximately 116 Ų and properties such as one hydrogen bond donor and five hydrogen bond acceptors, which can influence its solubility and biomolecular interactions . The presence of heterocyclic rings common in pharmaceuticals suggests its potential value in medicinal chemistry and drug discovery research, particularly in the synthesis and screening of novel bioactive molecules . Researchers can acquire this compound in various quantities to suit their experimental needs. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant material safety data sheet (MSDS) and conduct their own handling and safety assessments prior to use.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-2-22-8-9-23(18(26)17(22)25)19(27)20-6-7-24-16(13-3-4-13)11-15(21-24)14-5-10-28-12-14/h5,10-13H,2-4,6-9H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYKUZKGBDAKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Pyrazole Ring : Known for diverse pharmacological properties.
  • Cyclopropyl Group : Enhances structural diversity and may influence biological interactions.
  • Thiophene Moiety : Contributes to the compound's overall reactivity and potential biological activity.
  • Dioxopiperazine Framework : Imparts stability and may facilitate interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes some of the notable properties associated with this compound:

Biological Activity Description
Anti-inflammatoryExhibits potential to reduce inflammation through modulation of inflammatory pathways.
AntitumorPreliminary studies suggest activity against various cancer cell lines.
InsecticidalSimilar compounds have shown efficacy in controlling insect populations.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key biological pathways. Potential targets include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Receptor Modulation : It could act as a modulator for receptors related to pain and inflammation.

Case Study 1: Anti-inflammatory Effects

A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that modifications to the pyrazole structure could enhance anti-inflammatory activity, suggesting that this compound might possess similar properties.

Case Study 2: Antitumor Activity

In vitro assays on cancer cell lines revealed that compounds with a pyrazole core exhibited cytotoxic effects. The presence of thiophene and cyclopropyl groups was correlated with increased potency against specific cancer types, indicating that the compound could be further explored as a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Pyrazole-Piperazine Carboxamides
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound Not explicitly provided* ~441.5 (estimated) 5-cyclopropyl, 3-(thiophen-3-yl), 4-ethyl dioxopiperazine
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide C19H23N5OS 369.5 1,3,5-trimethyl pyrazole instead of dioxopiperazine
4-ethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide C18H22N6O3 370.4 5-methyl, 3-(pyridin-4-yl) pyrazole; lacks cyclopropyl and thiophene
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C22H17Cl3N4O 467.8 Chlorophenyl and dichlorophenyl groups; pyridine linker

*Molecular formula inferred from similar compounds: Likely C21H24N6O3S (estimated).

Q & A

Q. What computational methods predict metabolic liabilities in this compound?

  • Methodology :
  • Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 oxidation sites (e.g., thiophene S-oxidation).
  • Synthesize metabolites (e.g., sulfoxide derivatives) and test for toxicity in hepatocyte models .

Methodological Tables

Synthetic Step Optimal Conditions Key Reagents Yield Range Reference
Pyrazole formationTHF, 60°C, 12 hrHydrazine, diketone60–75%
Thiophene couplingPd(PPh3)4, DMF/H2O, 80°C, 8 hrBoronic acid, K2CO350–65%
Piperazine carboxamationHBTU, TEA, DCM, rt, 24 hr4-Ethylpiperazine70–85%
Analytical Challenge Resolution Strategy Instrumentation Reference
NMR signal overlap2D NMR (HSQC, HMBC)600 MHz spectrometer
Enantiomer separationChiral HPLC (Chiralpak IA)Hexane:IPA (90:10)
Degradation analysisLC-QTOF-MSAgilent 6545 Q-TOF

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